
4-Chloro-6-(3,3-difluorobutan-2-yl)-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(3,3-difluorobutan-2-yl)-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a chloro group, a difluorobutan-2-yl group, and an amine group attached to the triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3,3-difluorobutan-2-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-1,3,5-triazine and 3,3-difluorobutan-2-amine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or solvents. Common solvents used in such reactions include dichloromethane, acetonitrile, or ethanol.
Reaction Mechanism: The reaction mechanism involves nucleophilic substitution, where the amine group of 3,3-difluorobutan-2-amine attacks the chloro-substituted triazine ring, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-(3,3-difluorobutan-2-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution Reagents: Nucleophiles like sodium hydroxide, alkyl halides, and aryl halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(3,3-difluorobutan-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic or industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
6-(3,3-Difluorobutan-2-yl)-1,3,5-triazin-2-amine: A similar compound lacking the chloro group.
4-Chloro-6-(2,2-difluorobutan-2-yl)-1,3,5-triazin-2-amine: A structural isomer with different fluorine substitution.
Uniqueness
4-Chloro-6-(3,3-difluorobutan-2-yl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its combination of chloro, difluorobutan-2-yl, and amine groups makes it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H9ClF2N4 |
|---|---|
Poids moléculaire |
222.62 g/mol |
Nom IUPAC |
4-chloro-6-(3,3-difluorobutan-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H9ClF2N4/c1-3(7(2,9)10)4-12-5(8)14-6(11)13-4/h3H,1-2H3,(H2,11,12,13,14) |
Clé InChI |
XMQBJRLNCHGDGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC(=NC(=N1)Cl)N)C(C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


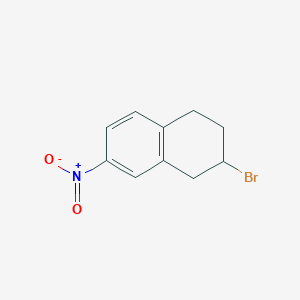
![{1-[2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentyl}methanol](/img/structure/B13191427.png)
![(2E)-3-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)phenyl]acrylic acid](/img/structure/B13191436.png)
![5-{[(Benzyloxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13191441.png)

![6-Methyl-7-azabicyclo[4.2.0]octane](/img/structure/B13191447.png)
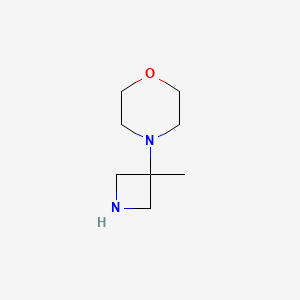
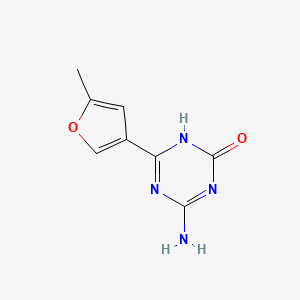
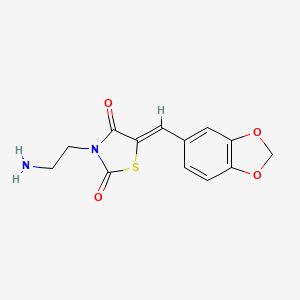
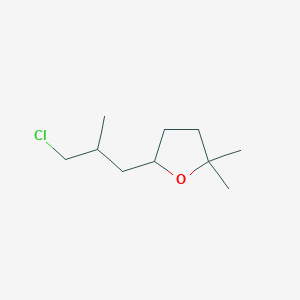
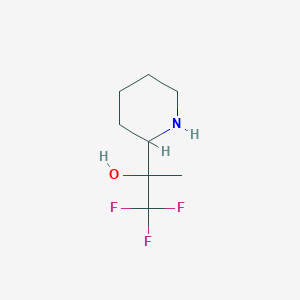

![1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B13191485.png)

